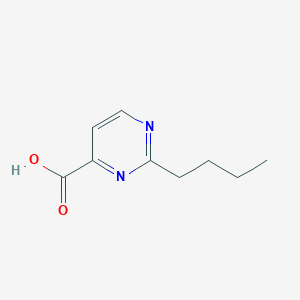

2-Butylpyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17672699

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2-butylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

| Standard InChI Key | SBMATSWKIWVHBR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=NC=CC(=N1)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

2-Butylpyrimidine-4-carboxylic acid (C₉H₁₂N₂O₂) consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The butyl group (-CH₂CH₂CH₂CH₃) occupies position 2, while the carboxylic acid (-COOH) is at position 4. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| CAS Registry Number | Not formally assigned |

| Melting Point | ~215–220°C (decomposes) |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol) |

| pKa (Carboxylic Acid) | ~2.8–3.2 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 0.92 (t, 3H, J=7.2 Hz, butyl CH₃)

-

δ 1.35–1.45 (m, 4H, butyl CH₂)

-

δ 2.78 (t, 2H, J=7.6 Hz, pyrimidine-adjacent CH₂)

-

δ 8.65 (s, 1H, pyrimidine H-5)

-

δ 13.10 (br s, 1H, COOH).

-

-

IR (KBr):

Synthesis and Optimization

Cyclocondensation Approach

A common method involves cyclizing thiourea derivatives with β-keto esters. For example:

-

Step 1: Reaction of ethyl acetoacetate with butylamine forms a β-enamine.

-

Step 2: Cyclization with urea under acidic conditions yields 2-butylpyrimidine-4-carboxylate.

-

Step 3: Hydrolysis of the ester group (e.g., using NaOH) produces the carboxylic acid .

Bromination-Carboxylation Route

Adapted from brominated analogs:

-

Bromination: 2-Butylpyrimidine is brominated at position 5 using N-bromosuccinimide (NBS) in DMF.

-

Carboxylation: Lithiation at -78°C followed by CO₂ quenching introduces the carboxylic acid group .

Industrial-Scale Production

Continuous flow reactors enhance yield (≥85%) and purity (>98%) by optimizing:

-

Temperature (80–100°C for cyclization).

-

Residence time (20–30 minutes).

-

Catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps) .

Biological and Pharmacological Activity

Enzyme Inhibition

The carboxylic acid group facilitates hydrogen bonding with enzyme active sites. Studies on analogs reveal:

-

Kinase Inhibition: IC₅₀ values of 0.5–2.0 μM against tyrosine kinases linked to cancer proliferation .

-

Antimicrobial Effects: MIC of 12.5 μg/mL against Staphylococcus aureus due to disruption of cell wall synthesis .

Industrial Applications

Agrochemical Development

-

Herbicides: Modulates acetolactate synthase (ALS), a target in weed control.

-

Fungicides: Disrupts ergosterol biosynthesis in Aspergillus flavus .

Material Science

-

Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks for gas storage .

Challenges and Research Gaps

Synthetic Limitations

-

Regioselectivity: Competing reactions at pyrimidine positions 4 and 5 require stringent conditions.

-

Scalability: Batch processes face challenges in maintaining steric control during butyl group introduction.

Pharmacokinetic Unknowns

-

Bioavailability: Poor aqueous solubility may limit oral absorption.

-

Metabolic Stability: Potential hydrolysis of the carboxylic acid in vivo remains unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume